molecular formula C4H3N3O3S B140080 Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid CAS No. 130992-20-0

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid

Cat. No. B140080
CAS RN: 130992-20-0
M. Wt: 173.15 g/mol
InChI Key: BKRSPAQARUBDQM-UHFFFAOYSA-N
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Description

“Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid” is a chemical compound with the CAS Number: 130992-20-0 . Its molecular formula is C4H3N3O3S and it has a molecular weight of 173.15 .


Molecular Structure Analysis

The InChI code for “Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid” is 1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8) .


Physical And Chemical Properties Analysis

The physical form of “Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid” is solid . It’s stored at room temperature .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,3,4-thiadiazole moiety have been studied for their potential anticancer properties. Research has shown that some synthesized compounds exhibit cytotoxic activities against cancer cell lines such as MCF-7 .

Antimicrobial Activity

These compounds have also been evaluated for their antimicrobial efficacy. Studies indicate that they possess antibacterial properties comparable to amoxicillin and antifungal activities against strains like T. harzianum and A. niger .

Antiepileptic Agents

Modifications in the 1,3,4-thiadiazole structure have yielded derivatives that act as potent anticonvulsant agents with reduced toxicity, showing promise as anti-epileptic medications .

Synthesis and Evaluation

The synthesis process of these compounds is crucial for their application in various fields. Detailed synthesis methods and evaluations are documented to ensure the effectiveness of these compounds .

Biological Evaluation

Beyond synthesis, biological evaluation is key to understanding the efficacy of these compounds. This includes studies on their interaction with biological systems and potential therapeutic effects .

Chemical Properties and Availability

Understanding the chemical properties of Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is essential for its application in research. Information on its chemical structure, properties, and availability can be found through suppliers like MilliporeSigma .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Result of Action

The molecular and cellular effects of Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid’s action are subject to ongoing research. Preliminary studies suggest that it may have antimicrobial activity , but further work is needed to confirm these findings and explore other potential effects.

properties

IUPAC Name

2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRSPAQARUBDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649317
Record name Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid

CAS RN

130992-20-0
Record name Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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